![molecular formula C15H25NO4 B13031273 tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)
tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its bicyclic structure, which includes a tert-butyl ester group and a methoxy-oxoethyl substituent. Its unique structure makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, where the carboxylic acid group of the bicyclic core reacts with tert-butyl alcohol in the presence of an acid catalyst.
Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through an alkylation reaction, where the bicyclic core reacts with a methoxy-oxoethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the methoxy-oxoethyl substituent, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[222]octane-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. Its bicyclic structure is similar to that of certain natural alkaloids, which are known for their biological activity. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily determined by its interaction with biological targets. The bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The methoxy-oxoethyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar bicyclic structure but lacks the methoxy-oxoethyl group.
tert-Butyl 2-azabicyclo[2.2.2]octane-2-carboxylate: Similar structure but without the additional substituents.
Uniqueness
The presence of the methoxy-oxoethyl group in tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate distinguishes it from other similar compounds. This group enhances its reactivity and potential for further functionalization, making it a more versatile intermediate in synthetic chemistry and a more promising candidate in pharmaceutical research.
Conclusion
tert-Butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[222]octane-2-carboxylate is a compound of significant interest due to its unique structure and versatile applications Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a valuable intermediate in both academic and industrial research
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-9-10-5-6-12(16)7-11(10)8-13(17)19-4/h10-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
MIGMPXRFYNESQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13031200.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)

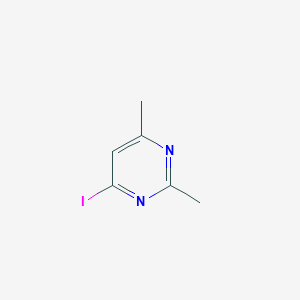
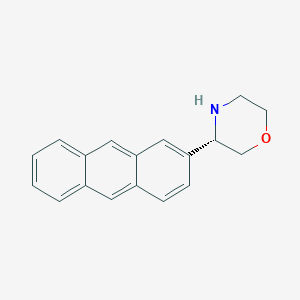
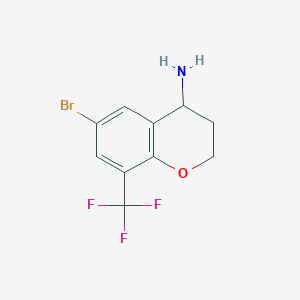
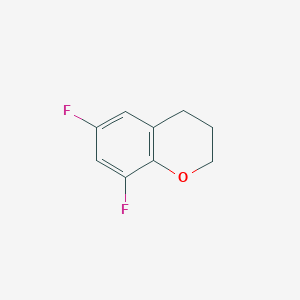
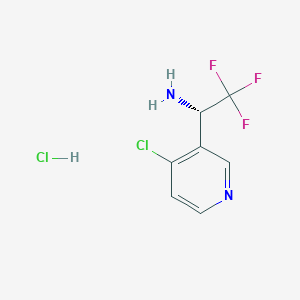
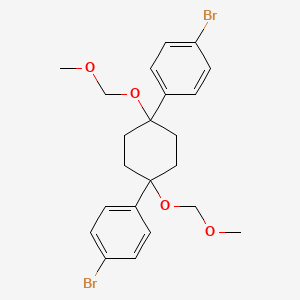

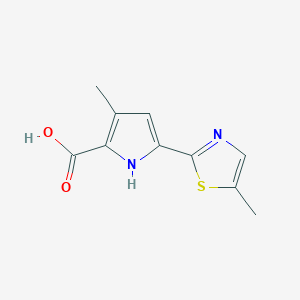
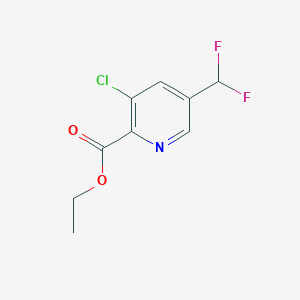
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
